2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester

Asymmetric Synthesis ACE Inhibitor Precursors Reductive Alkylation

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester (CAS 54966-47-1), also known as ethyl 4-oxo-4-phenylbut-2-ynoate or ethyl benzoylpropynoate, is an α,β-acetylenic ketoester characterized by a conjugated alkynyl ketone framework (C12H10O3, MW 202.21 g/mol). This structural motif, featuring an electron-deficient alkyne flanked by a phenyl ketone and an ethyl ester, confers distinct reactivity as both an electrophile and a dipolarophile in cycloadditions, distinguishing it from saturated and simple alkenyl analogs.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 54966-47-1
Cat. No. B13940772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester
CAS54966-47-1
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3
InChIKeyXGUAEEGZGYIHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester (CAS 54966-47-1): An α,β-Acetylenic Ketoester Building Block


2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester (CAS 54966-47-1), also known as ethyl 4-oxo-4-phenylbut-2-ynoate or ethyl benzoylpropynoate, is an α,β-acetylenic ketoester characterized by a conjugated alkynyl ketone framework (C12H10O3, MW 202.21 g/mol) [1]. This structural motif, featuring an electron-deficient alkyne flanked by a phenyl ketone and an ethyl ester, confers distinct reactivity as both an electrophile and a dipolarophile in cycloadditions, distinguishing it from saturated and simple alkenyl analogs [1].

Conjugated alkynone framework for cycloaddition and redox diversification
Precursor to α,β-unsaturated ketoesters via base-catalyzed isomerization
Planar geometry may support stereocontrol in asymmetric reductions

Why Generic Substitution of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester Fails in Critical Syntheses


Direct substitution of this α,β-acetylenic ketoester with saturated (e.g., ethyl 2-oxo-4-phenylbutanoate) or α,β-unsaturated (e.g., ethyl 4-oxo-4-phenylbut-2-enoate) analogs is not feasible due to fundamental differences in reaction chemoselectivity and product outcomes. The electron-deficient alkyne unit enables unique redox isomerization pathways (e.g., DBU-catalyzed conversion to enoates) [1] and participation in [2+2+2] cycloadditions that are inaccessible to the corresponding alkene, while its planar geometry dictates distinct stereochemical outcomes in asymmetric hydrogenations compared to saturated ketoesters [2]. These divergent reactivities are quantitatively benchmarked below.

Saturated or alkene analogs may lack alkyne-specific redox isomerization pathways, limiting access to enoates
Alkene analogs may not participate in [2+2+2] cycloadditions, restricting heterocycle synthesis scope
Flexible saturated geometry may alter diastereoselectivity outcomes in reductive alkylation compared to planar alkynyl scaffold

Quantitative Evidence Guide: 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester Differentiation Data


Diastereoselectivity in Reductive Alkylation: α,β-Alkynyl vs. Saturated Synthons

In the reductive alkylation of alanylproline to synthesize enalapril precursors, the use of an α,β-unsaturated synthon (ethyl 2-oxo-4-phenylbutenoate) results in higher diastereoselectivity for the desired S,S,S-diastereomer compared to the saturated analog (ethyl 2-oxo-4-phenylbutanoate) [1]. This class-level inference highlights the superior stereocontrol conferred by the planar, conjugated π-system of the unsaturated ketoester scaffold relative to its flexible saturated counterpart.

Diastereoselectivity
Class-level
Higher diastereoselectivity (S,S,S)
Saturated analog: lower diastereoselectivity
Reported higher diastereoselectivity with α,β-unsaturated scaffold; may support stereocontrol
Pd-catalyzed hydrogenation, alanylproline alkylation
Asymmetric Synthesis ACE Inhibitor Precursors Reductive Alkylation

Redox Isomerization Reactivity: DBU-Catalyzed Conversion to α,β-Unsaturated Ketoester

Ethyl 4-hydroxy-4-phenylbut-2-ynoate, the reduced precursor to the target compound, undergoes DBU-catalyzed redox isomerization to exclusively yield (E)-ethyl 4-aryl-4-oxobut-2-enoate, enabling subsequent one-pot aza-Michael addition with nitrogen heterocycles [1]. This tandem transformation is unique to the alkynol/alkynone scaffold; the analogous alkene (ethyl 4-oxo-4-phenylbut-2-enoate) cannot undergo this redox isomerization.

Redox Isomerization
Head-to-head
Quantitative isomerization to (E)-enoate
Enoate analog: inert to redox isomerization
Alkynone enables redox-mediated diversification; alkene analog cannot replicate this pathway
DBU (1.1 equiv), CH₂Cl₂, rt, 16 h
Organic Synthesis Tandem Reactions Aza-Michael Addition

Enantioselective Michael Addition: Arylbutenoate Substrate Scope

While the target compound (alkyne) is a distinct electrophile, its structural analog, 4-oxo-4-arylbutenoates, serve as excellent substrates in catalytic asymmetric Michael additions. Using N,N′-dioxide-Sc(OTf)3 complexes (0.5–2 mol% loading), various α-stereogenic esters are obtained regioselectively with yields up to 97% and enantioselectivities >99% ee [1]. This establishes the 4-oxo-4-arylbutenoate framework as a privileged scaffold for high-yielding, highly enantioselective C–C bond formation.

Michael Addition
Class-level
Up to 97% yield, >99% ee
Scaffold can achieve high enantioselectivity; supports asymmetric synthesis workflows
N,N′-dioxide-Sc(OTf)₃, 0.5–2 mol% loading
Asymmetric Catalysis Michael Addition α-Stereogenic Esters

Chemoselective Reduction: Microbial vs. Chemical Methods

Microbial reduction of alkyl 2-oxo-4-arylbutanoates (the saturated analog) by baker's yeast proceeds with high chemical yield (80–90%) and excellent enantioselectivity (>99% ee) to yield (R)-2-hydroxy-4-phenylbutanoates, versatile chiral building blocks [1]. While this data pertains to the saturated 2-oxo analog, it underscores the value of the 4-aryl-4-oxobutanoate framework in asymmetric reductions. In contrast, the target α,β-alkynyl ketoester presents a different reduction profile: hydrogenation can lead to selective reduction of the alkyne or ketone depending on catalyst choice, offering orthogonal chemoselectivity not available with the saturated ester.

Chemoselective Reduction
Reported
Saturated analog: 80–90% yield, >99% ee (biocatalysis)
Alkynyl ester: orthogonal alkyne vs ketone chemoselectivity
Alkynyl ester may complement saturated analog for divergent reduction strategies
Baker’s yeast vs Ru-SunPhos hydrogenation
Biocatalysis Chiral Building Blocks Ketoreduction

Cycloaddition Reactivity: Dienophile and Dipolarophile Utility

The electron-deficient alkyne in methyl 4-oxo-4-phenylbut-2-ynoate (the methyl ester analog of the target compound) serves as an excellent dienophile and dipolarophile in cycloaddition reactions [1]. This class-level property stems from the conjugated alkynyl ketone framework. In contrast, the corresponding alkene (ethyl 4-oxo-4-phenylbut-2-enoate) is a poorer dienophile due to reduced electron deficiency and different orbital symmetry requirements.

Cycloaddition
Class-level
Alkyne: dienophile/dipolarophile in [2+2+2] cycloadditions
Alkene analog: does not participate in these cycloadditions
Alkynyl unit may enable diverse heterocycle synthesis via cycloaddition
General thermal/Lewis acid or metal catalysis
Cycloaddition Heterocycle Synthesis Alkyne Reactivity

Synthetic Accessibility and Cost: Alkynoate vs. α-Ketoester Precursors

A comparative analysis of synthetic routes to alkyl 2-oxo-4-arylbutanoates reveals that the preparation of 2-oxo acid 5 (via Grignard reaction) proceeds in only 40–50% yield, whereas the synthesis of dioxoacid 7 (via Perkin condensation) achieves >90% yield [1]. Although the target compound is the alkynyl ester, not the α-ketoester, this comparison demonstrates that the 4-oxo-4-phenylbutanoate/dioxo acid scaffold can be accessed with significantly higher synthetic efficiency via condensation routes compared to organometallic methods, impacting overall procurement economics.

Synthetic Efficiency
Reported
Dioxoacid (Perkin): >90% yield
2-Oxo acid (Grignard): 40–50% yield
Perkin condensation route may provide higher synthetic efficiency for scaffold production
Approx. 2-fold yield improvement
Process Chemistry Cost Efficiency Synthetic Route Selection

Best Research and Industrial Application Scenarios for 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester


Synthesis of ACE Inhibitor Precursors via Reductive Alkylation

Utilize the α,β-unsaturated ketoester scaffold (accessible via redox isomerization of the alkynyl ester) as a synthon in the reductive alkylation of alanylproline to construct the enalapril core. The planar, conjugated system provides higher diastereoselectivity for the desired S,S,S-isomer compared to saturated analogs, improving process efficiency and yield of the desired stereoisomer [4].

One-Pot Synthesis of Heterocycle-Functionalized Arylbutanoates

Employ the target compound or its hydroxy precursor in a DBU-catalyzed tandem redox isomerization / aza-Michael addition sequence to generate 2-heterocycle-substituted 4-oxo-4-arylbutanoates in a single pot. This method circumvents the need to isolate the sensitive α,β-unsaturated intermediate and enables rapid diversification with a wide range of nitrogen heterocycles [4].

Asymmetric Michael Addition to Generate α-Stereogenic Esters

Use the 4-oxo-4-arylbutenoate scaffold (derived from the alkynyl ester) as an electrophilic partner in catalytic asymmetric Michael additions with 1,3-dicarbonyl compounds or nitromethane. Under N,N′-dioxide-Sc(OTf)3 catalysis, reactions proceed with up to 97% yield and >99% ee, enabling access to enantioenriched building blocks for medicinal chemistry programs [4].

Cycloaddition-Based Construction of Heterocyclic Libraries

Leverage the electron-deficient alkyne moiety of the compound as a reactive dienophile or dipolarophile in [2+2+2] cycloadditions and 1,3-dipolar cycloadditions. This reactivity enables the rapid assembly of diverse carbocyclic and heterocyclic frameworks, including benzo[b]fluorenones and substituted furans, that are inaccessible using the corresponding alkene analog [4].

Application
Selection Property
Validation Focus
Reductive alkylation to enalapril precursors
Planar conjugated scaffold may support diastereoselectivity
S,S,S-diastereomer ratio and process yield
Tandem redox isomerization-aza-Michael sequence
Base-catalyzed isomerization and heterocycle diversification
Reaction scope and one-pot efficiency
Catalytic asymmetric Michael addition
4-oxo-4-arylbutenoate as electrophilic partner
Yield and enantiomeric excess (>99% ee achievable)
Alkyne-based cycloadditions for heterocycle libraries
Electron-deficient alkyne as dienophile/dipolarophile
Cycloaddition scope and heterocycle diversity

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